

chemical structure and properties of hTRPA1-IN-1

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Compound of Interest

Compound Name: hTRPA1-IN-1

Cat. No.: B12387132

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An In-depth Technical Guide to **hTRPA1-IN-1**: A Novel TRPA1 Antagonist For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1), a non-selective cation channel, is a key player in the perception of pain, inflammation, and respiratory responses. It functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. The development of potent and selective TRPA1 antagonists is a significant area of interest for the treatment of various pathological conditions, such as chronic pain, asthma, and itch. This document provides a comprehensive overview of a novel TRPA1 inhibitor, **hTRPA1-IN-1**, a naturally occurring compound with demonstrated inhibitory activity against the human TRPA1 channel.

Chemical Structure and Physicochemical Properties

hTRPA1-IN-1 is a norsesterterpenoid cyclic peroxide isolated from the marine sponge *Diacarnus spinipoculum*.^{[1][2]} In the primary scientific literature, it is referred to as compound 19.^{[1][2]}

Table 1: Physicochemical Properties of **hTRPA1-IN-1**

Property	Value	Source
Molecular Formula	C ₂₄ H ₄₀ O ₄	[3]
Molecular Weight	392.57 g/mol	[3]
Type of Compound	Norsesterterpenoid Cyclic Peroxide	[1][2]
Source Organism	Diacarnus spinipoculum (Marine Sponge)	[1][2]
Appearance	Solid at room temperature	[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[3]

Pharmacological Properties

hTRPA1-IN-1 has been identified as a potent inhibitor of the human TRPA1 channel. Its pharmacological activity was determined through bioassay-guided isolation from its natural source.[1][2]

Table 2: Pharmacological Activity of **hTRPA1-IN-1**

Parameter	Value	Target	Assay Type	Source
IC ₅₀	2.0 µM	Human TRPA1 (hTRPA1)	Calcium Influx Assay	[1][2][3]

Experimental Protocols

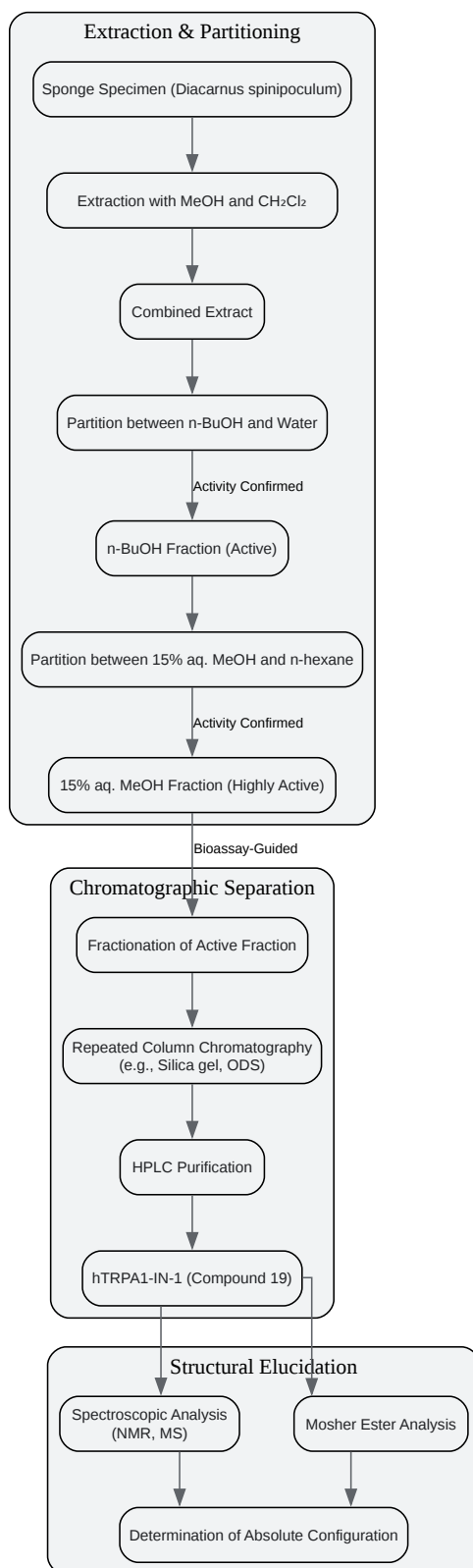
The following sections detail the methodologies for the isolation of **hTRPA1-IN-1** and the assessment of its inhibitory activity on the hTRPA1 channel.

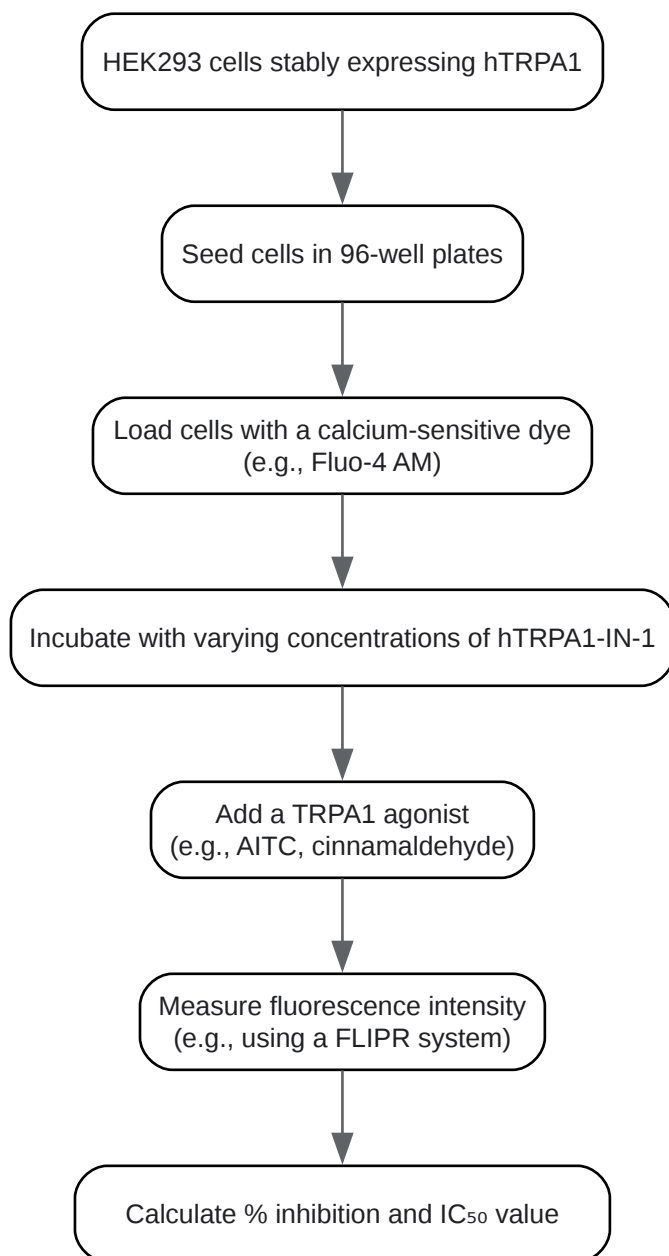
Bioassay-Guided Isolation of **hTRPA1-IN-1**

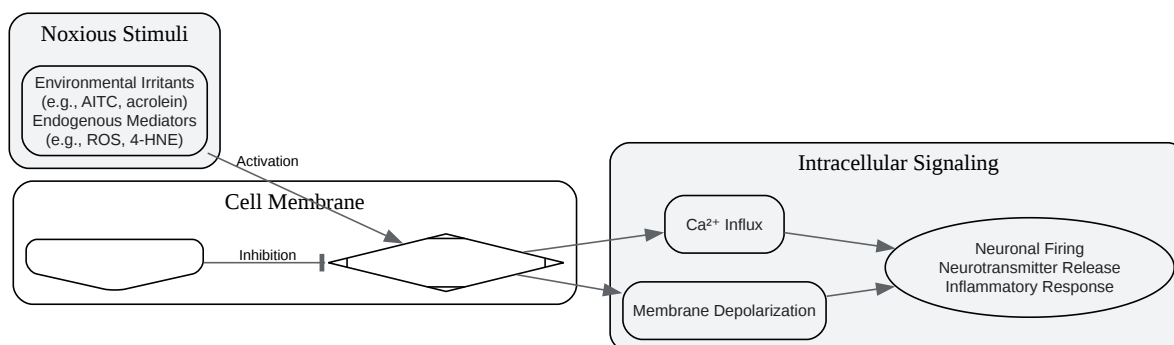
The isolation of **hTRPA1-IN-1** from the marine sponge *Diacarnus spinipoculum* was achieved through a multi-step extraction and fractionation process, guided by the inhibitory activity

against hTRPA1 at each stage.[2]

Experimental Workflow for Isolation







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References

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